4-(3,5-Dichlorophenyl)piperidine hydrochloride
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Overview
Description
4-(3,5-Dichlorophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H14Cl3N It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)piperidine hydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(3,5-Dichlorophenyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dichlorophenyl)piperidine
- 4-(4-Chlorophenyl)piperidine
- 4-(3,5-Dichlorophenyl)piperidine
Uniqueness
4-(3,5-Dichlorophenyl)piperidine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C11H14Cl3N |
---|---|
Molecular Weight |
266.6 g/mol |
IUPAC Name |
4-(3,5-dichlorophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C11H13Cl2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h5-8,14H,1-4H2;1H |
InChI Key |
FMOBNKSSGJSGDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=CC(=C2)Cl)Cl.Cl |
Origin of Product |
United States |
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